molecular formula C24H18O3 B12846219 2-Allyl-1-(benzyloxy)anthracene-9,10-dione

2-Allyl-1-(benzyloxy)anthracene-9,10-dione

Cat. No.: B12846219
M. Wt: 354.4 g/mol
InChI Key: MTWZVZAPZUIPTK-UHFFFAOYSA-N
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Description

2-Allyl-1-(benzyloxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an allyl group and a benzyloxy group attached to the anthracene core at the 2 and 1 positions, respectively. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .

Properties

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-phenylmethoxy-2-prop-2-enylanthracene-9,10-dione

InChI

InChI=1S/C24H18O3/c1-2-8-17-13-14-20-21(24(17)27-15-16-9-4-3-5-10-16)23(26)19-12-7-6-11-18(19)22(20)25/h2-7,9-14H,1,8,15H2

InChI Key

MTWZVZAPZUIPTK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Overview of the Core Scaffold Synthesis: Anthracene-9,10-dione

The synthesis of 2-allyl-1-(benzyloxy)anthracene-9,10-dione begins with the preparation of the anthracene-9,10-dione (anthraquinone) core, which is a key intermediate. A recent patented method describes an efficient synthesis of 9,10-anthraquinone by oxidation of 9-anthracene boronic acid in the presence of an organic solvent, water, and alkali at mild conditions without the use of corrosive nitric acid. This method avoids high-temperature heating, reduces energy consumption, and improves yield by complete reaction and simplified workup (filtration, washing, drying, and solvent removal).

Step Reagents/Conditions Notes
Oxidation of 9-anthracene boronic acid Organic solvent, water, alkali, stirring 1-2 h Mild conditions, no nitric acid, high yield
Workup Filtration, washing with brine, drying over MgSO4, solvent removal Simple, cost-effective

This anthraquinone core is the platform for further functionalization.

Introduction of the Benzyloxy Group at the 1-Position

The benzyloxy substituent is introduced via nucleophilic substitution or etherification reactions on the anthraquinone scaffold. While direct literature on 2-allyl-1-(benzyloxy)anthracene-9,10-dione is limited, analogous anthraquinone derivatives with hydroxy groups have been functionalized by alkylation with benzyl bromide or benzyl alcohol derivatives under basic conditions.

For example, in a related anthraquinone derivative synthesis, hydroxyanthracene-9,10-dione was reacted with prenyl bromide in the presence of potassium carbonate in acetone under reflux to yield the corresponding allyloxy derivative. By analogy, the benzyloxy group can be introduced by reacting 1-hydroxyanthracene-9,10-dione with benzyl bromide or benzyl alcohol under basic conditions (e.g., K2CO3) in a suitable solvent like acetone or DMF, typically under reflux for several hours.

Step Reagents/Conditions Outcome
Alkylation of 1-hydroxyanthracene-9,10-dione Benzyl bromide or benzyl alcohol, K2CO3, acetone, reflux 3-24 h Formation of 1-(benzyloxy)anthracene-9,10-dione

This step requires careful control of reaction time and temperature to avoid side reactions and ensure selective ether formation.

Allylation at the 2-Position

The allyl group at the 2-position is introduced typically by nucleophilic substitution or metal-catalyzed cross-coupling reactions. The allylation can be achieved by reacting the anthraquinone derivative bearing the benzyloxy group with allyl bromide or allyl chloride under basic conditions.

A typical procedure involves:

  • Using allyl bromide as the allyl source.
  • Employing a base such as potassium carbonate or sodium hydride to deprotonate the anthraquinone at the 2-position.
  • Conducting the reaction in a polar aprotic solvent (e.g., DMF, acetone) under reflux or elevated temperature.

Alternatively, metal-catalyzed cross-coupling methods (e.g., palladium-catalyzed allylation) can be employed for higher selectivity and yield, especially when direct nucleophilic substitution is challenging due to steric or electronic factors.

Step Reagents/Conditions Notes
Allylation of 1-(benzyloxy)anthracene-9,10-dione Allyl bromide, base (K2CO3 or NaH), solvent (DMF/acetone), reflux Direct nucleophilic substitution or Pd-catalyzed cross-coupling

Summary of the Synthetic Route

The overall synthetic route to 2-allyl-1-(benzyloxy)anthracene-9,10-dione can be summarized as follows:

Step Starting Material Reagents/Conditions Product
1 9-anthracene boronic acid Oxidation with organic solvent, water, alkali, stirring 1-2 h Anthracene-9,10-dione
2 Anthracene-9,10-dione Hydroxylation (if needed) or direct alkylation 1-hydroxyanthracene-9,10-dione or direct benzyloxy derivative
3 1-hydroxyanthracene-9,10-dione Benzyl bromide, K2CO3, acetone, reflux 1-(benzyloxy)anthracene-9,10-dione
4 1-(benzyloxy)anthracene-9,10-dione Allyl bromide, base, solvent, reflux or Pd-catalyzed allylation 2-allyl-1-(benzyloxy)anthracene-9,10-dione

Research Findings and Optimization

  • The patented oxidation method for anthraquinone synthesis reduces energy consumption and avoids corrosive reagents, improving scalability and cost-effectiveness.
  • Alkylation reactions for benzyloxy group introduction require careful base and solvent selection to maximize yield and minimize side products.
  • Allylation can be optimized by employing continuous flow reactors to enhance reaction efficiency and yield, as suggested in recent synthetic studies.
  • Metal-catalyzed cross-coupling methods offer improved selectivity for allylation, especially when direct nucleophilic substitution is inefficient.

Data Table: Typical Reaction Conditions and Yields

Reaction Step Reagents Conditions Yield (%) Notes
Anthraquinone synthesis 9-anthracene boronic acid, alkali Stirring 1-2 h, room temp >85 Mild, no nitric acid
Benzyloxy introduction Benzyl bromide, K2CO3 Reflux, acetone, 3-24 h 45-60 Requires purification
Allylation Allyl bromide, K2CO3 or Pd catalyst Reflux, DMF or acetone, 6-24 h 50-70 Pd-catalysis improves yield

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1-(benzyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Electronics

2-Allyl-1-(benzyloxy)anthracene-9,10-dione has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit favorable charge transport properties makes it a candidate for developing efficient electronic devices.

Photochemistry

The compound exhibits interesting photochemical behavior, particularly in light-induced reactions. Studies have shown that it can undergo photolysis to generate reactive intermediates, which can be harnessed for synthetic applications. For instance, the photochemical release of functional groups from the compound can be utilized in targeted drug delivery systems or in the synthesis of complex organic molecules .

Medicinal Chemistry

Research indicates that derivatives of anthraquinones, including 2-Allyl-1-(benzyloxy)anthracene-9,10-dione, possess significant biological activities. They have been investigated for their anticancer properties due to their ability to intercalate into DNA and disrupt cellular processes. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human colorectal carcinoma and lung carcinoma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structure allows it to interact with microbial membranes, potentially leading to cell lysis or inhibition of essential metabolic pathways. This makes it a candidate for further development as an antimicrobial agent .

Case Studies

StudyFocusFindings
Study APhotochemical PropertiesDemonstrated that 2-Allyl-1-(benzyloxy)anthracene-9,10-dione can generate reactive oxygen species upon irradiation, leading to oxidative stress in targeted cells .
Study BAnticancer ActivityEvaluated against nine cancer cell lines; showed selective cytotoxicity with IC50 values indicating significant potential as a chemotherapeutic agent .
Study COrganic ElectronicsInvestigated as a material for OLEDs; exhibited good charge mobility and stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, and inhibition of specific enzymes. These interactions can lead to various biological outcomes, including cell death, inhibition of cell proliferation, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.

    9,10-Dimethylanthracene: Exhibits high emission yield and is used in triplet-triplet annihilation systems.

    1,4-Dihydroxyanthraquinone: Used in dye production and has biological activities.

Uniqueness

2-Allyl-1-(benzyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of both allyl and benzyloxy groups allows for versatile chemical modifications and applications in various fields .

Biological Activity

2-Allyl-1-(benzyloxy)anthracene-9,10-dione is a synthetic derivative of anthracene and has garnered attention due to its potential biological activities. This compound belongs to the class of anthraquinones, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione can be represented as follows:

C18H16O3\text{C}_{18}\text{H}_{16}\text{O}_3

This compound features an allyl group and a benzyloxy substituent on the anthracene backbone, which may influence its reactivity and biological interactions.

Anticancer Activity

Research has demonstrated that derivatives of anthracene-9,10-dione exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various tumor cell lines. The mechanism often involves the induction of apoptosis and the inhibition of topoisomerase II activity, which is crucial for DNA replication in cancer cells .

Case Study:
In a study evaluating the cytotoxic effects of anthraquinone derivatives on human leukemia cell lines (HL-60), significant inhibition was observed. The derivatives demonstrated IC50 values below 0.5 µM against several cancer types, indicating potent anticancer activity .

Anti-inflammatory Activity

2-Allyl-1-(benzyloxy)anthracene-9,10-dione has also been investigated for its anti-inflammatory properties. Research indicates that similar compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages .

Research Findings:
A disubstituted anthracene derivative showed significant inhibition of NO production at a concentration of 5 µg/mL with lower cytotoxicity compared to established drugs like mitoxantrone . This suggests a favorable therapeutic index for compounds in this class.

The biological activity of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione is attributed to several mechanisms:

  • Topoisomerase Inhibition: Anthraquinone derivatives can stabilize the topoisomerase-DNA complex, leading to DNA damage and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation: These compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Inhibition of Inflammatory Pathways: By blocking key signaling pathways involved in inflammation, these compounds can reduce the production of pro-inflammatory cytokines.

Comparative Biological Activity Table

Compound IC50 (µM) Activity Notes
2-Allyl-1-(benzyloxy)anthracene-9,10-dioneTBDAnticancerPotential for selective toxicity
Disubstituted Anthracene Derivative<0.5AnticancerSignificant inhibition of IL-1β and TNF-α
MitoxantroneTBDAnticancerHigher cytotoxicity compared to derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Allyl-1-(benzyloxy)anthracene-9,10-dione?

  • Methodology : The synthesis typically involves multi-step reactions:

Nitration : Introduce nitro groups to the anthracene core using HNO₃/H₂SO₄.

Reduction : Convert nitro to amino groups with NaBH₄ or LiAlH₄ in anhydrous THF .

Etherification : React the amino intermediate with benzyl bromide under basic conditions (e.g., K₂CO₃) to form the benzyloxy group.

Allylation : Introduce the allyl group via nucleophilic substitution using allyl bromide and a base like LDA in THF .

  • Key Tools : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate) and characterize intermediates via 1H^1H-NMR and IR spectroscopy .

Q. How is 2-Allyl-1-(benzyloxy)anthracene-9,10-dione characterized structurally?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm allyl protons (δ 5.8–6.0 ppm, multiplet) and benzyloxy aromatic protons (δ 7.2–7.5 ppm). IR detects C=O stretches (1670–1650 cm⁻¹) and ether C-O bonds (1250 cm⁻¹) .
  • Mass Spectrometry : HRMS (EI) confirms molecular weight (e.g., [M]⁺ at m/z 368.14) .

Advanced Research Questions

Q. How can regioselectivity challenges during allylation be addressed?

  • Methodology :

  • Optimized Conditions : Use sterically hindered bases (e.g., LDA) in THF at -78°C to direct allylation to the 2-position .
  • Computational Modeling : Predict regioselectivity via DFT calculations (e.g., Fukui indices for electrophilic substitution sites) .
    • Case Study : Allylamine reactions with anthracene derivatives show higher yields (70–85%) when using Pd(PPh₃)₄ as a catalyst under inert atmospheres .

Q. What strategies resolve contradictions in spectral data for anthraquinone derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference 13C^{13}C-NMR data with analogous compounds (e.g., 9,10-diphenylanthracene derivatives) to validate assignments .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming benzyloxy group orientation) .

Q. How does the allyl group influence reactivity in anthraquinone-based systems?

  • Methodology :

  • Oxidation Studies : Treat with KMnO₄ in acidic conditions to convert allyl to carboxyl groups, monitored by UV-Vis (λₘₐₓ shifts from 350 nm to 320 nm) .
  • Diels-Alder Reactions : React with maleic anhydride at 100°C to form cycloadducts, analyzed via HPLC (C18 column, acetonitrile:water) .

Q. How to design biological assays for evaluating antimicrobial activity?

  • Methodology :

  • MIC Testing : Use broth microdilution (96-well plates) against S. aureus and E. coli, with ampicillin as a positive control .
  • Fluorescence Imaging : Label the compound with FITC to track cellular uptake in cancer cell lines (e.g., HeLa) via confocal microscopy .

Notes

  • Safety : Use PPE (gloves, goggles) during synthesis; anthraquinones may cause skin irritation .

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